Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
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Overview
Description
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound characterized by the presence of a cyclopentyl group attached to a benzyl amine moiety, which is further substituted with three methoxy groups at the 2, 3, and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of cyclopentylamine with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl amine moiety can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.
Reduction: Formation of cyclopentyl-(2,3,4-trimethoxy-benzyl)amine derivatives with reduced amine groups.
Substitution: Formation of various substituted benzyl amines depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: Known for its cardioprotective and anti-ischemic activities.
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide: Shares structural similarities and potential biological activities.
Uniqueness: Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRXDPSYHVMLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354514 |
Source
|
Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418788-93-9 |
Source
|
Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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